Methyl (3R)-3-amino-3-(furan-2-YL)propanoate
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Overview
Description
Methyl (3R)-3-amino-3-(furan-2-YL)propanoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-(furan-2-YL)propanoate can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with an appropriate amine under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(furan-2-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (3R)-3-amino-3-(furan-2-YL)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-3-(furan-2-YL)propanoate involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . The exact molecular pathways and targets are still under investigation, but it is believed that the compound interferes with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propanoate
- Methyl 3-((furan-2-ylMethyl)aMino)propanoate
- Methyl (3R)-3-{[(1S)-1-(furan-2-yl)ethyl]amino}-3-(thiophen-2-yl)propanoate
Uniqueness
Methyl (3R)-3-amino-3-(furan-2-YL)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and amino group make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3/t6-/m1/s1 |
InChI Key |
BUQRVIRMBKZVQH-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=CO1)N |
Canonical SMILES |
COC(=O)CC(C1=CC=CO1)N |
Origin of Product |
United States |
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